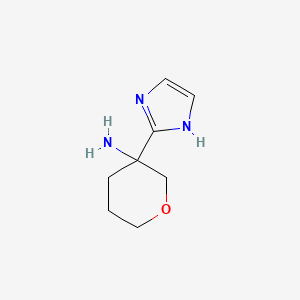

3-(1H-Imidazol-2-yl)oxan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-(1H-imidazol-2-yl)oxan-3-amine |

InChI |

InChI=1S/C8H13N3O/c9-8(2-1-5-12-6-8)7-10-3-4-11-7/h3-4H,1-2,5-6,9H2,(H,10,11) |

InChI Key |

RBWSZPXQQCTPES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)(C2=NC=CN2)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes to 3-(1H-Imidazol-2-yl)oxan-3-amine

Conventional methods for synthesizing complex heterocyclic molecules like this compound typically rely on well-established, multi-step reaction sequences. These strategies provide a reliable, albeit sometimes lengthy, path to the target compound by building the molecular framework in a controlled, stepwise manner.

The synthesis of molecules containing a substituted heterocyclic core often involves multi-component reactions or sequential cyclization strategies. For a compound like this compound, a plausible and common approach involves the initial construction of a substituted oxane ring, which is then elaborated to form the imidazole (B134444) ring.

One potential multi-step strategy is analogous to the synthesis of similar sulfur-containing heterocycles, such as 3-(1H-Imidazol-2-yl)thian-3-amine. evitachem.com This would begin with the formation of a key intermediate, an α-amino ketone or its equivalent on the oxane ring, followed by condensation with reagents that provide the remaining atoms for the imidazole ring. For instance, the Debus synthesis, first reported in 1858, utilizes a glyoxal (B1671930), an aldehyde, and ammonia (B1221849) to form imidazoles and could be adapted for this purpose. nih.gov

Another widely used method is the van Leusen imidazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). mdpi.com This reaction could be adapted by using a suitable oxane-based precursor that contains an aldehyde or imine functionality, which reacts with TosMIC and an amine source to construct the imidazole ring. mdpi.com

These multi-step approaches, while robust, allow for the purification of intermediates at each stage, ensuring the final product's purity.

The successful synthesis of the target molecule is critically dependent on the selection and preparation of appropriate precursors. The central precursor would be a derivative of oxane, functionalized at the 3-position to enable the construction of the imidazole ring.

A key precursor for a Debus-type synthesis would be 3-aminooxan-3-carbaldehyde or a related α-dicarbonyl equivalent. The preparation of such a precursor could start from a commercially available oxane derivative, which would undergo several transformations, including introduction of an amine and an aldehyde group at the C3 position.

Alternatively, for a van Leusen approach, the key precursor would be an imine derived from an oxanone. For example, a reaction could be envisioned starting with oxan-3-one. This ketone could be converted to an imine, which then serves as the substrate for the [3+2] cycloaddition with TosMIC to form the imidazole ring. mdpi.com

The following table outlines potential precursors and the synthetic strategies they are suited for.

| Precursor Name | Precursor Structure (Hypothetical) | Target Synthetic Strategy |

| 3-Aminooxan-3-carbaldehyde | An oxane ring with an amino group and an aldehyde group at the C3 position. | Debus Imidazole Synthesis |

| Oxan-3-one Imine | An imine formed from the reaction of oxan-3-one with a primary amine. | van Leusen Imidazole Synthesis |

| 3-Oxooxane-2-carbonitrile | An oxane ring with a ketone at C3 and a nitrile at C2. | Condensation/Cyclization |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For multi-component reactions, such as the synthesis of tetrasubstituted imidazoles, conditions can range from solvent-free heating to the use of solvents like ethanol (B145695). organic-chemistry.orgnih.gov For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles has been achieved by heating the reactants under solvent-free conditions. organic-chemistry.org In the synthesis of the analogous thian compound, acidic conditions were employed for a multicomponent reaction. evitachem.com

The optimization of a cobalt-catalyzed imidazole synthesis showed that the choice of catalyst loading and the presence of an acid co-catalyst significantly impacted the yield. chemrxiv.org For example, increasing the catalyst from 3 mol% to 10 mol% and adjusting the amount of acetic acid from 0.5 to 0.2 equivalents improved the product yield from 32% to 64%. chemrxiv.org

The table below summarizes typical conditions that could be adapted for the synthesis of the target compound.

| Parameter | Typical Conditions | Rationale / Optimization Goal |

| Solvent | Ethanol, Dichloroethane (DCE), Dimethylformamide (DMF), or solvent-free | Solubilize reactants; can be optimized for better yield and easier work-up. organic-chemistry.orgchemrxiv.orgresearchgate.net |

| Catalyst | Lewis acids (e.g., ZnCl2), Copper salts (e.g., CuCl2), Cobalt complexes | To facilitate cyclization and condensation steps. evitachem.comorganic-chemistry.orgchemrxiv.org |

| Temperature | Room temperature to 110 °C | To provide sufficient energy for reaction while minimizing side products. chemrxiv.orgnih.gov |

| Reaction Time | 2 to 24 hours | Monitored by TLC to ensure reaction completion without degradation. nih.govnih.gov |

| Additives | Bases (e.g., K2CO3), Acids (e.g., HOAc) | To facilitate specific steps like deprotonation or to act as a co-catalyst. mdpi.comchemrxiv.org |

Novel and Green Synthetic Approaches

In recent years, the development of novel and sustainable synthetic methods has become a major focus in organic chemistry. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency, offering greener alternatives to conventional synthetic routes.

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. Various metal-based and organocatalytic systems have been developed for the synthesis of imidazole derivatives.

Copper-catalyzed reactions are particularly effective for forming imidazole rings. For example, copper(I) iodide has been used to facilitate the cyclization of precursors containing thioether and imidazole functionalities. evitachem.com Similarly, copper(II) chloride has been used in the diamination of terminal alkynes to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Cobalt(III) complexes have also been identified as viable catalysts for coupling enaminones with oxadiazolones to furnish imidazoles, with yields reaching up to 64% under optimized conditions. chemrxiv.org

The use of gold catalysts has enabled the atom-economical [3+2] annulation of 1,2,4-oxadiazoles with ynamides to afford fully substituted 4-aminoimidazoles. organic-chemistry.org These catalytic methods often proceed under milder conditions and with higher selectivity than their non-catalytic counterparts, making them attractive for the synthesis of complex molecules.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Sustainable methodologies focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One green approach involves the use of water as a reaction medium. For example, 2-imidazolines have been prepared from aromatic aldehydes and ethylenediamine (B42938) in water at room temperature. organic-chemistry.org Another sustainable technique is the use of ultrasonic irradiation, which has been shown to accelerate reactions and improve yields in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, often with reduced reaction times. nih.gov

The use of recyclable catalysts, such as nanocrystalline magnesium aluminate (MgAl2O4), also represents a significant step towards sustainability. nih.gov This catalyst has been used for the four-component synthesis of imidazoles in ethanol under ultrasound, offering high yields and simple work-up procedures. nih.gov Furthermore, solvent-free reactions, often facilitated by microwave irradiation or simple heating, minimize the use of volatile organic compounds, aligning with green chemistry principles. mdpi.comorganic-chemistry.org These methodologies could potentially be adapted for a more sustainable synthesis of this compound.

One-Pot Synthesis Strategies

One hypothetical one-pot synthesis is depicted below:

Table 1: Proposed One-Pot Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Oxo-oxane, Glyoxal, Ammonium (B1175870) acetate | Acetic acid, Reflux | This compound |

This reaction would likely proceed through the initial formation of an imine from 3-oxo-oxane and ammonia, followed by a series of condensation and cyclization reactions with glyoxal to form the imidazole ring directly on the oxane scaffold. The use of a Brønsted acid catalyst like acetic acid is common in such imidazole syntheses to facilitate the condensation steps. researchgate.net

Stereoselective Synthesis of this compound

Given that the target molecule possesses a stereocenter at the C3 position of the oxane ring, its stereoselective synthesis is of significant interest.

Enantioselective and Diastereoselective Routes

An enantioselective approach could be achieved through the use of a chiral catalyst in the key bond-forming steps. For instance, a chiral phosphoric acid or a chiral metal complex could be employed to catalyze the addition of a nucleophile to a prochiral 3-oxo-oxane derivative, thereby establishing the stereochemistry at the C3 position. Subsequent formation of the imidazole ring would then yield the enantiomerically enriched target compound.

A diastereoselective route could be envisioned if a chiral auxiliary is incorporated into the oxane ring. The steric hindrance imposed by the auxiliary would direct the incoming reagents to a specific face of the molecule, leading to the preferential formation of one diastereomer.

Chiral Pool Approaches

The "chiral pool" provides a valuable source of enantiomerically pure starting materials. acs.orgnih.gov A potential chiral pool-based synthesis of this compound could commence from a readily available chiral building block, such as a derivative of a natural sugar or amino acid. For example, a chiral diol derived from a sugar could be used to construct the oxane ring with a defined stereochemistry at the C3 position.

Table 2: Hypothetical Chiral Pool Synthesis

| Starting Material | Key Transformation | Intermediate |

| D-Mannitol | Oxidative cleavage and cyclization | Chiral 3-hydroxy-oxane derivative |

| Chiral 3-hydroxy-oxane derivative | Oxidation to ketone | Chiral 3-oxo-oxane |

| Chiral 3-oxo-oxane | Reductive amination and imidazole formation | Enantiopure this compound |

Asymmetric Catalysis Applications

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral compounds. youtube.com In the context of synthesizing this compound, an asymmetric catalytic reaction could be the enantioselective reduction of a 3-imino-oxane intermediate. A chiral catalyst, such as a Noyori-type ruthenium complex, could be used to deliver a hydride to one face of the imine, resulting in the formation of the desired enantiomer of the amine.

Mechanistic Investigations of Key Synthetic Steps

Proposed Reaction Mechanisms

The formation of the oxane ring itself, if not starting from a pre-formed oxane, would likely occur through an intramolecular Williamson ether synthesis, where an alcohol nucleophilically attacks an alkyl halide within the same molecule to form the cyclic ether. youtube.com The stereochemical outcome of this cyclization would be dependent on the stereochemistry of the starting material and the reaction conditions.

Kinetic Studies of Formation Reactions

The formation of the 3-imino-oxane intermediate from oxan-3-one and ammonia is a reversible process, typically accelerated by acid catalysis. The rate of this step is influenced by pH; very low pH would fully protonate the ammonia, reducing its nucleophilicity, while high pH would not provide sufficient acid to catalyze carbonyl activation and dehydration.

If imine formation is the slow step: Rate = k₁[Oxan-3-one][NH₃][H⁺]

If imidazole attack is the slow step: Rate = k₂[3-Imino-oxane][1H-Imidazole]

Experimental determination of the reaction kinetics would involve monitoring the concentration of reactants or the product over time using techniques like HPLC or NMR spectroscopy under varying conditions of concentration, temperature, and pH.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Oxan-3-one] (M) | [NH₃] (M) | [1H-Imidazole] (M) | pH | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 5.0 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 5.0 | 25 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 5.0 | 25 | 2.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 5.0 | 25 | 1.3 x 10⁻⁵ |

| 5 | 0.1 | 0.1 | 0.1 | 4.0 | 25 | 0.8 x 10⁻⁵ |

| 6 | 0.1 | 0.1 | 0.1 | 5.0 | 35 | 2.9 x 10⁻⁵ |

This interactive table presents hypothetical data illustrating how reaction rates might change with reactant concentrations, pH, and temperature, suggesting the reaction is first-order with respect to oxan-3-one and ammonia, and that imine formation is likely the rate-determining step.

Identification of Intermediates

The proposed reaction mechanism involves two key transient species: a hemiaminal intermediate and an imine (or its protonated iminium ion) intermediate. youtube.com

Hemiaminal Intermediate (3-amino-oxan-3-ol): This species forms from the initial nucleophilic attack of ammonia on the carbonyl carbon of oxan-3-one. Hemiaminals are often unstable and exist in equilibrium with the starting materials.

Imine Intermediate (3-imino-oxane): This is formed by the acid-catalyzed dehydration of the hemiaminal. The C=N double bond of the imine is the electrophilic site for the subsequent attack by imidazole. In an acidic medium, the imine nitrogen is protonated to form a more electrophilic iminium ion.

The identification of these intermediates is critical for confirming the proposed reaction pathway. This can be achieved through spectroscopic methods under conditions that prolong the intermediate's lifetime, such as at low temperatures.

Table 2: Proposed Intermediates and Spectroscopic Signatures for Identification

| Intermediate | Structure | Spectroscopic Identification Method | Expected Signature |

| Hemiaminal | 3-amino-oxan-3-ol | ¹³C NMR | Appearance of a new signal for a quaternary carbon (C-OH) around 90-100 ppm. |

| Imine | 3-imino-oxane | IR Spectroscopy | A characteristic C=N stretching vibration band around 1640-1690 cm⁻¹. |

| Iminium Ion | 3-imino-oxane (protonated) | ¹³C NMR | Significant downfield shift of the C=N carbon signal to ~170-180 ppm compared to the neutral imine. |

This interactive table outlines the primary intermediates postulated in the synthesis of this compound and the corresponding spectroscopic evidence that could be used for their experimental verification.

Advanced Structural Analysis and Conformational Studies

Crystallographic Investigations

Crystallography offers the most definitive method for determining the precise atomic arrangement of a molecule in its solid state.

Information regarding co-crystallization studies of 3-(1H-Imidazol-2-yl)oxan-3-amine with other small molecules is currently limited in the scientific literature. Co-crystallization experiments are instrumental in understanding the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, that the compound can engage in. For instance, co-crystallizing with simple organic acids or bases could reveal the protonation state and the primary hydrogen bond donor and acceptor sites within the molecule. The imidazole (B134444) ring, with its N-H donor and sp2-hybridized nitrogen acceptor, along with the primary amine group, would be expected to be key players in forming such intermolecular interactions.

Spectroscopic Analysis for Conformational Elucidation

Spectroscopic methods are powerful tools for investigating the structure and conformational dynamics of molecules in various states.

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be essential for complete spectral assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the oxane ring, the imidazole ring, and the amine group. The chemical shifts and coupling constants of the oxane ring protons would provide critical information about their axial or equatorial disposition, thereby helping to deduce the predominant chair conformation of the ring in a given solvent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, providing the chemical shifts for each unique carbon atom, including the quaternary C3 carbon atom.

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, within the -CH₂-CH₂-CH₂- fragment of the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (2-3 bonds), which are crucial for connecting the imidazole ring to the C3 position of the oxane ring.

The following table outlines the anticipated NMR data based on the structure of the compound.

| Atom | Anticipated ¹H Chemical Shift (ppm) | Anticipated ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Imidazole CH | 7.0-7.5 | 120-130 | To C2 of Imidazole, To C4/C5 of Imidazole |

| Imidazole NH | 10-12 | - | To C2 and C5 of Imidazole |

| Oxane CH₂ | 3.5-4.5 (adjacent to O), 1.5-2.5 | 60-70 (adjacent to O), 20-40 | - |

| Amine NH₂ | 1.5-3.0 | - | To C3 of Oxane |

| C3 of Oxane | - | 50-60 | - |

| C2 of Imidazole | - | 140-150 | - |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands.

| Functional Group | Anticipated Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300-3500 (two bands) | Symmetric and Asymmetric Stretching |

| N-H (Imidazole) | 3100-3300 (broad) | Stretching |

| C-H (Aromatic/Alkane) | 2850-3100 | Stretching |

| C=N (Imidazole) | 1550-1650 | Stretching |

| C-O (Ether in Oxane) | 1050-1150 | Stretching |

| N-H (Amine) | 1580-1650 | Bending (Scissoring) |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the imidazole ring and the C-C backbone of the oxane ring would be expected to show strong Raman scattering signals.

Since this compound possesses a chiral center at the C3 position, its enantiomers would interact differently with plane-polarized light. Circular Dichroism (CD) spectroscopy is the technique of choice for studying such chiral molecules. If the individual enantiomers, (R)-3-(1H-Imidazol-2-yl)oxan-3-amine and (S)-3-(1H-Imidazol-2-yl)oxan-3-amine, were isolated, their CD spectra would be mirror images of each other. The CD spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores, primarily the imidazole ring. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center, thus providing valuable information about the absolute configuration and the preferred solution-state conformation of the enantiomers.

Conformational Landscape Exploration

The six-membered oxane (tetrahydropyran) ring, like cyclohexane (B81311), adopts non-planar conformations to alleviate ring strain. The most stable and prevalent conformation is the chair form. youtube.com In this conformation, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. For this compound, the bulky imidazole and amine groups at the C3 position will have a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring.

The oxane ring can undergo a process called ring inversion or ring flipping, where one chair conformation converts into another. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion is a key parameter. In unsubstituted 1,3-dioxan, a related six-membered ring containing two oxygen atoms, the barrier for the chair-to-chair inversion is close to that of cyclohexane, indicating that torsional strain is the primary contributor to the barrier. rsc.org The presence of substituents can influence this barrier. For dihydrodibenzothiepine derivatives, which also feature a seven-membered ring, intramolecular interactions can significantly increase the energy barrier for ring inversion. chemrxiv.org In the case of this compound, the large substituents are expected to disfavor the transition state of the ring inversion, potentially leading to a higher energy barrier compared to the unsubstituted oxane.

| Substituent Group | Estimated ΔG° (kcal/mol) for Equatorial Preference | Comment |

|---|---|---|

| -NH₂ (Amino) | ~1.2 - 1.5 | Based on values for cyclohexane, steric demand favors the equatorial position. |

| -Imidazol-2-yl | > 2.0 | Due to its significant steric bulk, a strong preference for the equatorial position is expected. |

The single bonds connecting the imidazole and amine groups to the oxane ring allow for rotation of these substituents. However, this rotation is not entirely free and is hindered by energy barriers arising from steric and electronic effects.

The rotation of the imidazole ring around the C3-C(imidazole) bond will be subject to steric clashes with the adjacent amine group and the oxane ring itself. Computational studies on 2,2'-bi-1H-imidazole have shown that electrostatic interactions and π-conjugation play a significant role in determining the rotational barrier. rsc.org Similarly, the rotation of the methyl group in various methylimidazole isomers has been studied, revealing that the barrier height is influenced by the overlap between orbitals of the methyl group and the imidazole ring. nih.govnih.gov For this compound, the rotational barrier of the imidazole group is expected to be significant due to the steric bulk of the adjacent amine and oxane ring.

The rotation of the amino group around the C3-N bond will also have a defined energy barrier, influenced by its interaction with the imidazole ring and the oxane ring.

| Compound | Rotating Group | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 2,2'-bi-1H-imidazole | Imidazole ring | B3LYP/6-31G* | 11.8 | rsc.org |

| 2-methylimidazole | Methyl group | Experimental (Microwave Spectroscopy) | 0.35 (122.75 cm⁻¹) | nih.gov |

| 4-methylimidazole | Methyl group | Experimental (Microwave Spectroscopy) | 0.91 (317.20 cm⁻¹) | nih.gov |

Note: The rotational barriers presented are for illustrative purposes from related molecules and are not the experimental values for this compound.

Intramolecular hydrogen bonds, where a hydrogen atom is shared between two electronegative atoms within the same molecule, can significantly influence the conformational preferences. khanacademy.org In this compound, several potential intramolecular hydrogen bonds can be envisaged.

A key possibility is the formation of a hydrogen bond between the N-H of the amino group and one of the nitrogen atoms of the imidazole ring. The geometry required for such an interaction would constrain the rotation of both the amino and imidazole substituents. Studies on oxazole-amino acids have shown that intramolecular N-H···N hydrogen bonds can stabilize specific conformations. nih.gov

Another potential hydrogen bond could form between the N-H of the imidazole ring and the oxygen atom of the oxane ring, or the nitrogen of the amino group. The formation and strength of these hydrogen bonds are highly dependent on the solvent environment. In nonpolar solvents, intramolecular hydrogen bonds are generally more favored, whereas in polar, hydrogen-bond accepting solvents like water, intermolecular hydrogen bonds with the solvent molecules would compete and likely dominate. nih.gov The formation of an intramolecular hydrogen bond can stabilize a particular conformer, potentially making it the most abundant even if it would otherwise be less favorable. nih.gov

| Donor | Acceptor | Possible Ring Size | Comment |

|---|---|---|---|

| Amino N-H | Imidazole N | 5-membered | Likely to significantly influence the rotational position of both substituents. |

| Imidazole N-H | Amino N | 5-membered | Would compete with the above interaction. |

| Imidazole N-H | Oxane O | 6-membered | Requires a specific orientation of the imidazole ring relative to the oxane ring. |

| Amino N-H | Oxane O | 5-membered | This interaction would further stabilize the equatorial position of the substituent. |

The interplay of these conformational factors—ring puckering, substituent rotation, and intramolecular hydrogen bonding—results in a complex but definable set of preferred three-dimensional structures for this compound, which ultimately governs its interactions with other molecules.

No Published Research Found on the Computational and Theoretical Chemistry of this compound

A comprehensive search for scholarly articles and research data has revealed no specific studies on the computational and theoretical chemistry of the compound this compound.

Therefore, it is not possible to provide an article detailing its electronic structure, molecular orbital analysis, acidity and basicity predictions, or its dynamic behavior in solution as outlined in the user's request. The generation of scientifically accurate and well-sourced content is contingent upon the availability of published research, which in this case, is absent.

Further research and computational studies would need to be conducted by the scientific community to elucidate the theoretical properties of this compound before a detailed article on its computational and theoretical chemistry can be composed.

Computational and Theoretical Chemistry of 3 1h Imidazol 2 Yl Oxan 3 Amine

Docking and Molecular Modeling Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. These studies are instrumental in understanding the potential biological activity of a compound.

Ligand-Target Interaction Prediction (Theoretical, without experimental biological data)

In the absence of experimental biological data for 3-(1H-Imidazol-2-yl)oxan-3-amine, theoretical docking studies can be performed to predict its potential interactions with various protein targets. The imidazole (B134444) moiety is a well-known pharmacophore present in many approved drugs and clinical candidates, often targeting kinases, proteases, and G-protein coupled receptors.

A hypothetical docking study of this compound into the active site of a protein kinase would likely reveal several key interactions. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The NH group of the imidazole can form a hydrogen bond with a backbone carbonyl of the protein, a common interaction for imidazole-containing inhibitors. The second nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor.

The primary amine group on the oxane ring is a strong hydrogen bond donor and can form crucial interactions with acidic residues such as aspartate or glutamate (B1630785) in the active site. Furthermore, the oxygen atom within the oxane ring can act as a hydrogen bond acceptor. The saturated oxane ring itself can participate in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Table 1: Predicted Ligand-Target Interactions for this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residues (Examples) |

| Imidazole NH | Hydrogen Bond Donor | Backbone Carbonyls (e.g., in hinge region of kinases) |

| Imidazole N | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Primary Amine (NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Oxane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Oxane Ring | Hydrophobic/van der Waals | Leucine, Valine, Isoleucine, Phenylalanine |

Structure-Based Design Principles for Analogues

Based on the predicted binding mode from theoretical docking studies, principles for the structure-based design of analogues of this compound can be established to hypothetically enhance binding affinity and selectivity.

One approach would be to explore substitutions on the imidazole ring. Adding small, lipophilic groups could enhance van der Waals interactions with hydrophobic pockets in the target protein. Alternatively, adding polar groups could form additional hydrogen bonds.

Modification of the oxane ring is another avenue. The stereochemistry of the amine group is critical and synthesizing different stereoisomers could lead to improved interactions. Expanding the ring to a seven-membered ring (oxepane) or contracting it to a five-membered ring (tetrahydrofuran) could alter the conformational preferences of the molecule, potentially leading to a better fit in the binding site.

Finally, the primary amine could be derivatized to explore further interactions. For example, acylation of the amine could introduce additional hydrogen bond acceptors and donors, as well as increase the molecule's size to fill a larger pocket.

Cheminformatic Analysis

Cheminformatics involves the use of computational methods to analyze chemical data. This analysis can provide insights into the structural diversity of a compound and predict its physicochemical properties.

Structural Diversity and Scaffold Analysis

The chemical structure of this compound is composed of two key scaffolds: a 1H-imidazole ring and an oxane ring. The imidazole ring is a common feature in many biologically active molecules and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

The oxane (tetrahydropyran) ring is a saturated heterocycle that can serve as a non-aromatic spacer and can influence the solubility and metabolic stability of a molecule. The combination of an aromatic, electron-rich imidazole ring with a saturated, flexible oxane ring provides a unique three-dimensional structure that can be explored for various therapeutic applications. A virtual library of analogues could be generated by combining different substituted imidazoles with various saturated heterocyclic systems to explore a wider chemical space.

Theoretical Descriptors and Property Predictions

Theoretical molecular descriptors can be calculated to predict the physicochemical properties of this compound. These descriptors are useful in assessing the "drug-likeness" of a molecule without the need for experimental measurements.

Table 2: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 169.21 g/mol | Falls within the typical range for small molecule drugs. |

| LogP (octanol-water partition coefficient) | -0.2 | Indicates the molecule is relatively hydrophilic. |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | The NH of the imidazole and the primary amine. |

| Hydrogen Bond Acceptors | 3 | The N of the imidazole, the primary amine, and the oxane oxygen. |

| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |

These predicted properties suggest that this compound has a favorable profile for a potential drug candidate, with a low molecular weight and a balanced number of hydrogen bond donors and acceptors. The TPSA value is within the range that is often associated with good oral bioavailability.

Molecular Interactions and Biological Target Engagement Studies in Vitro and Mechanistic Focus

Enzyme Inhibition Mechanisms (In Vitro)

There is no published research detailing the enzyme inhibition mechanisms of 3-(1H-Imidazol-2-yl)oxan-3-amine.

Inhibition Kinetics and Mode of Inhibition

No data on the inhibition kinetics, such as IC₅₀ or Kᵢ values, or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound against any enzyme is available in the public domain.

Substrate Analogue Design Based on Interaction Hypotheses

There are no studies describing the design of this compound as a substrate analogue or any hypotheses regarding its interaction with enzyme active sites.

Receptor Binding Studies (In Vitro)

No receptor binding studies for this compound have been reported in the scientific literature.

Radioligand Binding Assays and Competition Curves

Information from radioligand binding assays, which would determine the affinity of this compound for specific receptors, and the corresponding competition curves are not available.

Receptor Selectivity Profiles (In Vitro)

Without receptor binding data, the selectivity profile of this compound against a panel of different receptors remains uncharacterized.

Protein-Ligand Interaction Analysis

There are no published analyses of the interaction between this compound and any protein target. This includes a lack of structural biology data, such as X-ray crystallography or NMR spectroscopy, and computational modeling studies that would elucidate the specific binding modes and intermolecular interactions.

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance) for Binding Affinity

No published studies utilizing Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or other biophysical techniques were found for this compound. Consequently, there is no data available on its binding affinity (Kd), enthalpy (ΔH), or entropy (ΔS) changes upon interaction with any biological target.

Mutagenesis Studies to Elucidate Key Binding Residues

There is no information in the scientific literature regarding mutagenesis studies conducted to identify the key amino acid residues responsible for binding this compound to a protein target.

Structure-Activity Relationship (SAR) Studies for Derivatives

Systematic Structural Modifications and Their Effect on Binding/Inhibition (In Vitro)

No research detailing systematic structural modifications of the this compound scaffold has been published. As a result, no data tables correlating structural changes with in vitro binding or inhibition can be provided.

Identification of Pharmacophore Features

The pharmacophore features of this compound have not been defined in the literature, as no studies on its biologically active conformation or essential interaction points have been conducted.

Exploration as a Chemical Probe

Development as a Tool to Modulate or Investigate Cellular Pathways

There is no evidence in the available literature to suggest that this compound has been developed or utilized as a chemical probe for the modulation or investigation of cellular pathways.

Affinity Labeling and Target Identification Strategies

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the use of "this compound" in affinity labeling or target identification studies. Consequently, there is no available data to present on its application in creating photoaffinity probes, identifying specific biological targets, or detailing the covalent modifications of those targets.

Affinity labeling is a powerful technique used to identify the biological targets of a compound. This method typically involves modifying the compound of interest to create a probe, often a photoaffinity label, which can be introduced to a biological system. Upon activation, usually by UV light, this probe forms a covalent bond with its target protein. Subsequent proteomic analysis can then identify the protein that has been "labeled."

While the imidazole (B134444) and amine moieties present in "this compound" suggest potential for chemical modification to create such probes, no published studies have detailed these efforts. The development and application of such a probe would be a critical step in elucidating the mechanism of action and the direct molecular interactions of this compound within a biological context.

Future research in this area would be necessary to provide the data for a detailed analysis of its molecular interactions and to identify its specific biological targets. Such studies would involve the synthesis of a photoactivatable derivative of "this compound" and its use in cell lysates or living cells, followed by mass spectrometry-based proteomics to identify the covalently modified proteins.

Role As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

While direct evidence of the incorporation of 3-(1H-imidazol-2-yl)oxan-3-amine into the total synthesis of complex natural products is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active natural compounds. The imidazole (B134444) ring is a key component of alkaloids, coenzymes, and vitamins. mdpi.com The oxane ring system is also a common feature in many natural products. The strategic combination of these two heterocyclic systems with a primary amine offers a powerful tool for synthetic chemists aiming to construct intricate molecular frameworks that mimic or are analogues of natural products. The reactivity of the amine group allows for its elaboration into a variety of functional groups, which is a crucial step in the total synthesis of many natural products.

Application in the Construction of Advanced Medicinal Chemistry Scaffolds

The imidazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents. japsonline.com Its presence in drugs targeting various diseases underscores its importance in medicinal chemistry. The unique structure of this compound makes it an attractive scaffold for the development of novel drug candidates. The oxane ring can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). The primary amine serves as a convenient handle for the attachment of various substituents, enabling the exploration of structure-activity relationships (SAR). For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse chemical functionalities, potentially leading to the discovery of new therapeutic agents with improved potency and selectivity. The benzimidazole (B57391) scaffold, a related structure, is found in a variety of biologically active compounds, including antiviral, antimicrobial, and anticancer agents. mdpi.com

Development of Libraries of Derivatives

The efficient exploration of chemical space is a cornerstone of modern drug discovery. The structure of this compound is well-suited for the generation of libraries of derivatives, allowing for the systematic investigation of how structural modifications impact biological activity.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful means to rapidly generate large numbers of compounds. nih.gov Solid-phase organic synthesis (SPOS) is a particularly effective technique for this purpose. nih.gov In a typical solid-phase approach, the amine group of this compound could be anchored to a solid support. Subsequent reactions could then be carried out in a parallel fashion to introduce a wide range of building blocks, leading to a library of diverse compounds. For example, a library of amides could be generated by reacting the resin-bound amine with a collection of different carboxylic acids.

Parallel Synthesis Strategies

Parallel synthesis offers a more controlled approach to library generation, where discrete compounds are synthesized in separate reaction vessels. nih.gov This method is particularly useful for creating smaller, more focused libraries for lead optimization. Starting with this compound, a variety of reagents can be employed in parallel to generate a series of derivatives. For instance, a set of aldehydes could be reacted with the amine in a parallel reductive amination protocol to produce a library of secondary amines. This strategy allows for the efficient synthesis and purification of individual compounds, facilitating their biological evaluation. researchgate.net

Functionalization and Derivatization Reactions

The chemical reactivity of this compound is dominated by the nucleophilic nature of the primary amine group. wikipedia.org This allows for a wide range of functionalization and derivatization reactions.

Reactions at the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations. wikipedia.org

Acylation: The amine readily reacts with acylating agents such as acid chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing a wide array of functional groups.

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. This allows for the introduction of various alkyl chains, which can modulate the steric and electronic properties of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This functional group is a common feature in many antibacterial drugs.

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine, which can be subsequently reduced to the corresponding secondary or tertiary amine. This is a versatile method for introducing a wide range of substituents.

Michael Addition: As a nucleophile, the amine can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Below is a table summarizing some of the key reactions at the amine moiety:

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acid chloride, Acid anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Michael Addition | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound |

Modifications of the Imidazole Ring

The imidazole ring of this compound presents several sites for synthetic modification, allowing for the generation of a diverse range of derivatives. The reactivity of the imidazole nucleus is well-established, and these modifications can be broadly categorized into reactions at the nitrogen atoms and electrophilic substitution at the carbon atoms of the ring. nih.govglobalresearchonline.net

One of the most common modifications of the imidazole ring is N-alkylation . The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The pyrrole-type nitrogen bears a hydrogen atom and can be deprotonated to form an imidazolide (B1226674) anion, which is a potent nucleophile. otago.ac.nz Reaction of this anion with various alkylating agents, such as alkyl halides or sulfonates, leads to the formation of N-substituted derivatives. nih.govlookchem.combeilstein-journals.orgrsc.org The regioselectivity of alkylation can be influenced by the reaction conditions, including the choice of base and solvent. otago.ac.nz For instance, in a basic medium, alkylation predominantly occurs at the less sterically hindered nitrogen. otago.ac.nz

Similarly, N-acylation of the imidazole ring can be achieved by reacting the compound with acyl chlorides or anhydrides. nih.govorganic-chemistry.org This reaction typically proceeds via the formation of a highly reactive N-acylimidazolium intermediate. nih.gov N-acylimidazoles are themselves effective acyl transfer agents and can be used to synthesize esters, amides, and other carbonyl derivatives. nih.gov

Electrophilic substitution on the imidazole ring typically occurs at the C4 and C5 positions, which are electron-rich. nih.govglobalresearchonline.netresearchgate.net The imidazole ring is susceptible to various electrophilic substitution reactions, including:

Halogenation: Bromination or iodination can be achieved using reagents like N-bromosuccinimide (NBS) or iodine in the presence of a base.

Nitration: The introduction of a nitro group at the C4 or C5 position can be accomplished using a mixture of nitric and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid can lead to the corresponding sulfonic acid derivative.

The specific conditions for these reactions would need to be optimized for this compound to achieve the desired regioselectivity and yield.

Table 1: Potential Modifications of the Imidazole Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) in an inert solvent (e.g., THF) | 1-Alkyl-3-(1H-imidazol-2-yl)oxan-3-amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine) in an inert solvent | 1-Acyl-3-(1H-imidazol-2-yl)oxan-3-amine |

| Halogenation | N-Bromosuccinimide (NBS) in CCl₄ | 3-(4-Bromo-1H-imidazol-2-yl)oxan-3-amine |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-1H-imidazol-2-yl)oxan-3-amine |

Derivatization of the Oxane Ring

The oxane ring in this compound offers distinct possibilities for derivatization, primarily centered around the ether linkage and the carbon skeleton. While the oxane ring is a relatively stable six-membered heterocycle, it can undergo specific transformations under appropriate conditions. acs.org

One potential modification is the oxidative cleavage of the oxane ring. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can lead to the cleavage of the C-C and C-O bonds within the ring, resulting in the formation of dicarboxylic acids or other oxidized fragments. organic-chemistry.orgvanderbilt.eduthermofisher.comlibretexts.org The specific products would depend on the strength of the oxidizing agent and the reaction conditions. For instance, controlled oxidation might lead to the formation of a lactone by oxidizing one of the carbon atoms adjacent to the ring oxygen.

The tertiary amine at the C3 position of the oxane ring also influences its reactivity. Tertiary amines are generally not reactive towards acylation or the formation of imines under standard conditions. aklectures.com However, they can undergo quaternization when treated with alkyl halides. libretexts.org This reaction would result in the formation of a quaternary ammonium (B1175870) salt, introducing a positive charge and modifying the solubility and biological properties of the molecule.

While less common for a stable six-membered ring like oxane compared to more strained cyclic ethers like oxetanes, ring-opening reactions could potentially be forced under harsh conditions, such as treatment with strong acids and nucleophiles. acs.orgnih.gov This would lead to linear ether derivatives.

Table 2: Potential Derivatizations of the Oxane Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄, heat) | Ring-opened dicarboxylic acid derivatives |

| Quaternization of Amine | Alkyl halide (e.g., CH₃I) | 3-(1H-Imidazol-2-yl)-3-(trimethylammonio)oxane salt |

| Ring Opening | Strong acid (e.g., HBr), heat | Linear bromo-ether derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.